Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside
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Overview
Description
Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is a chemical compound used primarily in the field of carbohydrate chemistry. It is a derivative of glucose, where the hydroxyl groups are acetylated, and the anomeric hydroxyl group is substituted with a benzyl group. This compound is often used as an intermediate in the synthesis of more complex carbohydrate molecules.
Mechanism of Action
Mode of Action
It’s known that similar compounds can act as glycosyl donors in biochemical reactions . They may also serve as substrates for nucleophilic addition reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with target molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside typically involves the acetylation of glucose derivatives. One common method is the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the tetra-acetylated product. The benzyl group is then introduced via a benzylation reaction, often using benzyl chloride and a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Benzyl chloride and a base such as sodium hydroxide for benzylation.
Major Products
Hydrolysis: Yields the corresponding hydroxylated glucose derivative.
Oxidation: Yields the corresponding carboxylic acid derivative.
Substitution: Yields various substituted glucose derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but with benzyl groups instead of acetyl groups.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Similar acetylation pattern but derived from galactose instead of glucose.
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Similar benzylation pattern but with a methyl group at the anomeric position .
Uniqueness
Benzyl 2,3,4,6-Tetra-O-acetyl-beta-D-Glucopyranoside is unique due to its specific combination of acetyl and benzyl groups, which provide both protection and reactivity. This makes it a versatile intermediate for various synthetic applications, particularly in the field of carbohydrate chemistry .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(30-15(4)25)21(31-17)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMACMMTPGFUCZ-YMQHIKHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369550 |
Source
|
Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10343-13-2 |
Source
|
Record name | Benzyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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